(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-propionamide
CAS No.:
Cat. No.: VC13419484
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | (2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C12H16N2O3/c1-8(13)12(15)14-6-9-7-16-10-4-2-3-5-11(10)17-9/h2-5,8-9H,6-7,13H2,1H3,(H,14,15)/t8-,9?/m0/s1 |
| Standard InChI Key | HQRSYHZQMWOHBJ-IENPIDJESA-N |
| Isomeric SMILES | C[C@@H](C(=O)NCC1COC2=CC=CC=C2O1)N |
| SMILES | CC(C(=O)NCC1COC2=CC=CC=C2O1)N |
| Canonical SMILES | CC(C(=O)NCC1COC2=CC=CC=C2O1)N |
Introduction
(S)-2-Amino-N-(2,3-dihydro-benzo dioxin-2-ylmethyl)-propionamide is a chiral compound that belongs to the class of amino acids and derivatives. It contains a benzo dioxin moiety, which is a key structural component contributing to its unique chemical properties and potential biological activities. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its structural characteristics that may influence biological interactions.
Synthesis and Preparation
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo dioxin-2-ylmethyl)-propionamide typically involves multi-step organic reactions. While specific detailed synthetic routes are not fully outlined in the available sources, general methods for synthesizing similar compounds often include careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Chiral resolution techniques may also be employed if racemic mixtures are produced during synthesis.
Potential Applications:
-
Medicinal Chemistry: Due to its unique structure, it may have potential applications in drug development.
-
Biological Interactions: The benzo dioxin moiety could interact with biological targets in a manner that is beneficial for therapeutic purposes.
Analytical Techniques for Characterization
Analytical techniques such as NMR spectroscopy or mass spectrometry are essential for monitoring reaction progress and product identification. These methods help ensure the purity and structural integrity of the synthesized compound.
Analytical Techniques:
-
NMR Spectroscopy: Used to determine the compound's structure and purity.
-
Mass Spectrometry: Used to confirm the molecular weight and composition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume